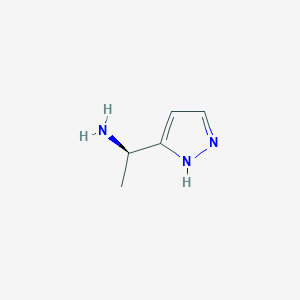

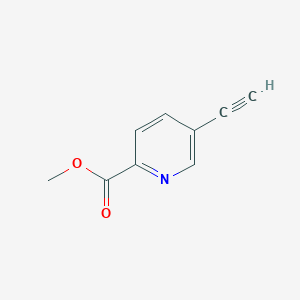

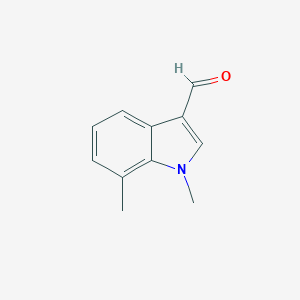

![molecular formula C8H10BrN5O B171399 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- CAS No. 183274-50-2](/img/structure/B171399.png)

1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known to exhibit various biological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves scaffold hopping and computer-aided drug design . A set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized .Molecular Structure Analysis

The molecular structure of “1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-” is complex. It is composed of a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure containing a pyrazole ring fused with a pyrimidine ring .科学的研究の応用

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their potential anticancer properties. Compounds with this scaffold have shown promising results against various human cancer cell lines, leading to cell death by apoptosis through the inhibition of CDK enzymes .

Antibacterial Evaluation

These compounds also exhibit antibacterial activity. Research has indicated their effectiveness against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, showcasing their potential as broad-spectrum antibiotics .

Receptor Antagonism

Pyrazolo[3,4-d]pyrimidin-6-amines have been synthesized as core scaffolds for A2A and A1 receptor antagonists. These compounds could be used in the development of drugs targeting various conditions related to these receptors .

CDK2 Targeting

The pyrazolo[3,4-d]pyrimidine scaffold has been utilized in the design of novel CDK2 targeting compounds. CDK2 is a critical enzyme involved in cell cycle regulation, and inhibitors can be used for therapeutic purposes in diseases characterized by uncontrolled cell proliferation .

Leishmaniasis Treatment

Some derivatives have shown efficacy in vivo against visceral leishmaniasis (VL) when orally dosed in a mouse model. This suggests potential applications in developing treatments for parasitic diseases .

EGFR-TK Inhibition

New pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as EGFR-TK inhibitors. These compounds could play a role in targeted cancer therapies by inhibiting the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is often overexpressed in malignant cells .

作用機序

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction results in a significant alteration in cell cycle progression .

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Therefore, inhibiting CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

These properties help predict the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .

将来の方向性

The future directions for the study of “1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-” could involve further exploration of its potential as a TRK inhibitor . Additionally, the development of novel CDK2 inhibitors featuring the pyrazolo[3,4-d]pyrimidine scaffold could be another promising direction .

特性

IUPAC Name |

3-bromo-4-propan-2-yloxy-2H-pyrazolo[3,4-d]pyrimidin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN5O/c1-3(2)15-7-4-5(9)13-14-6(4)11-8(10)12-7/h3H,1-2H3,(H3,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSAHLTXAATJRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC2=NNC(=C21)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415914 |

Source

|

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- | |

CAS RN |

183274-50-2 |

Source

|

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is there interest in modifying the sugar conformation of nucleosides like those derived from 3-bromo-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine?

A: Natural nucleosides, the building blocks of DNA and RNA, exhibit flexibility in their sugar conformation, primarily adopting either a North (N) or South (S) conformation. This conformational equilibrium influences the overall structure and stability of nucleic acids. Introducing modifications, such as the 2′-deoxy-2′-fluoro-β-D-arabinofuranosyl moiety, can significantly alter this equilibrium. The research demonstrates that incorporating 3-bromo-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine into a nucleoside structure with this modified sugar results in a strong preference for the N conformation both in solution and solid state [, ]. This rigid conformation can impact how the modified nucleoside interacts with other molecules, including its potential to bind to target DNA or RNA sequences with altered affinity and specificity.

Q2: How does the structure of 3-bromo-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine lend itself to nucleoside synthesis?

A: The structure of 3-bromo-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is particularly well-suited for nucleoside synthesis due to the presence of the 6-amino group. This group serves as the primary site for glycosylation, the reaction in which a sugar moiety is attached to the base. In the research presented, this compound reacts with a specifically protected arabinose sugar bromide (3,5-di-O-benzoyl-2-deoxy-2-fluoro-R-D-arabinofuranosyl bromide) [, ]. The bromine atom at position 3 on the pyrazolopyrimidine ring provides a handle for further modifications, potentially enabling the tuning of the nucleoside's properties for specific applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

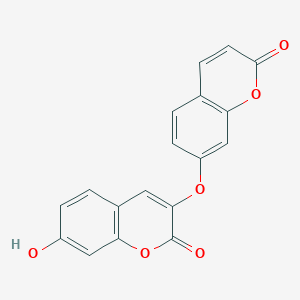

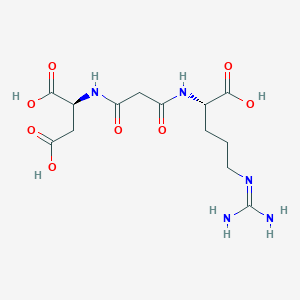

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)

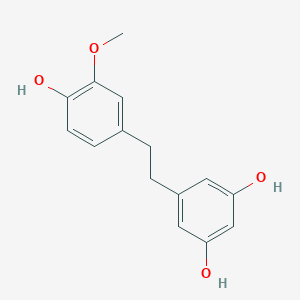

![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)